10-[(3,4-Dimethoxyphenyl)methylidene]anthracen-9-one
CAS No.: 75628-90-9
Cat. No.: VC16040788
Molecular Formula: C23H18O3
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75628-90-9 |
|---|---|
| Molecular Formula | C23H18O3 |
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | 10-[(3,4-dimethoxyphenyl)methylidene]anthracen-9-one |
| Standard InChI | InChI=1S/C23H18O3/c1-25-21-12-11-15(14-22(21)26-2)13-20-16-7-3-5-9-18(16)23(24)19-10-6-4-8-17(19)20/h3-14H,1-2H3 |
| Standard InChI Key | AIYFOFIPZAVACA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 10-[(3,4-dimethoxyphenyl)methylidene]anthracen-9-one, reflects its anthracenone backbone fused with a methylidene group at position 10, which is further substituted with a 3,4-dimethoxyphenyl moiety. The anthracenone core consists of three fused benzene rings with a ketone group at position 9, while the 3,4-dimethoxyphenyl group introduces electron-donating methoxy substituents at the meta and para positions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.4 g/mol |
| Canonical SMILES | COC1=C(C=C(C=C1)C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42)OC |
| InChIKey | AIYFOFIPZAVACA-UHFFFAOYSA-N |
The crystal structure of analogous compounds, such as 2-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1, diazaborinine, reveals that methoxy-substituted aromatic systems often adopt planar configurations with dihedral angles influenced by steric and electronic factors . For instance, the diazaborinine derivative crystallizes in a monoclinic system () with unit cell parameters ) , suggesting potential similarities in the packing behavior of 10-[(3,4-Dimethoxyphenyl)methylidene]anthracen-9-one.
Synthesis and Preparation
Synthetic Pathways
The synthesis of 10-[(3,4-Dimethoxyphenyl)methylidene]anthracen-9-one likely involves condensation reactions between anthracen-9-one derivatives and 3,4-dimethoxybenzaldehyde. A comparable protocol for synthesizing 2-(4-(dimethylamino)phenyl)-10-methylacridin-9-one utilizes Suzuki-Miyaura coupling, where a brominated acridinone reacts with a boronic acid derivative under palladium catalysis . For this compound, a similar cross-coupling strategy may be employed, leveraging the reactivity of the anthracenone’s ketone group with methoxy-substituted aryl aldehydes.
Key steps include:
-
Functionalization of Anthracenone: Bromination at position 10 to introduce a reactive site.
-
Condensation Reaction: Reaction with 3,4-dimethoxybenzaldehyde in the presence of a base (e.g., NaOAc) and oxidizing agent (e.g., benzoyl peroxide) .
-
Purification: Column chromatography using dichloromethane or ethyl acetate to isolate the product .
Crystallographic Considerations
While direct crystallographic data for this compound are unavailable, related structures highlight the influence of methoxy groups on molecular packing. For example, in 2-[(3S,4S)-4-(anthracen-9-yl)-1-(4-methoxyphenyl)-2-oxoazetidin-3-yl]-2-aza-2H-phenalene-1,3-dione, the methoxyphenyl group induces a dihedral angle of 17.17° with the central β-lactam ring , suggesting that steric interactions from methoxy substituents may similarly affect the conformation of 10-[(3,4-Dimethoxyphenyl)methylidene]anthracen-9-one.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
The -NMR spectrum of this compound would display signals corresponding to:
-
Anthracenone Protons: Aromatic protons in the range of 7.5–8.5 ppm.
-
Methoxy Groups: Singlets near 3.8–4.0 ppm for the two methoxy substituents.
-
Methylidene Proton: A characteristic downfield shift (~6.5–7.0 ppm) for the CH group bridging the anthracenone and dimethoxyphenyl moieties.
Infrared (IR) Spectroscopy
Key IR absorptions include:
-
C=O Stretch: A strong band near 1680–1700 cm for the anthracenone ketone.
-
C-O-C Stretch: Bands at 1250–1270 cm and 1020–1040 cm for the methoxy groups.
Mass Spectrometry
The molecular ion peak () at 342.4 confirms the molecular weight. Fragmentation patterns would likely involve loss of methoxy groups () and sequential cleavage of the anthracenone backbone.
| Target | Mechanism of Action |
|---|---|
| Tubulin | Inhibition of polymerization |
| Topoisomerase II | DNA intercalation |
| Reactive Oxygen Species | Oxidative stress generation |
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